molecular formula C8H4ClF B2908146 2-Chloro-5-fluorophenylacetylene CAS No. 1233501-58-0

2-Chloro-5-fluorophenylacetylene

Cat. No. B2908146
CAS RN: 1233501-58-0
M. Wt: 154.57
InChI Key: ZONHQMVUJUBCMF-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenylacetylene (2-C5FPA) is a highly versatile chemical compound with a wide range of applications in research and laboratory settings. It is a colorless liquid with a pungent odor, and is used in a variety of chemical syntheses, as well as for its biochemical and physiological effects.

Scientific Research Applications

Antibacterial Compound Synthesis

2-Chloro-5-fluorophenylacetylene has been investigated for its potential as an antibacterial compound. The molecule has shown effectiveness against various bacterial strains such as E. coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus aureus. The compound’s molecular structure has been optimized for dimerization, enhancing its biological potency .

Non-Linear Optical (NLO) Material Development

The compound exhibits significant non-linear optical properties, making it a candidate for the development of NLO materials. These materials are crucial for applications in photonics, including optical data storage and laser technology .

Computational Materials Science

In the realm of computational materials science, 2-Chloro-5-fluorophenylacetylene serves as a model compound for studying molecular stability and chemical reactivity. Its global chemical descriptors have been calculated, revealing insights into its stability and reactivity .

Molecular Docking Studies

Molecular docking studies have been conducted with 2-Chloro-5-fluorophenylacetylene to understand its interaction with various proteins. This research is vital for pharmaceutical applications, particularly in the design of new drugs and the study of their interactions with biological targets .

Vibrational Spectral Analysis

The compound’s vibrational spectral characteristics have been extensively studied using techniques like NMR, FT-IR, and Raman spectroscopy. These studies are essential for understanding the structural behavior and characteristics of the compound at the molecular level .

Antioxidant Potential in Cancer Treatment

Phenolic compounds like 2-Chloro-5-fluorophenylacetylene have been recognized for their antioxidant potential, which is significant in the treatment of cancer. These compounds exhibit chemopreventive and chemotherapeutic effects, making them valuable in pharmaceutical research .

Future Directions

For more detailed information, refer to the relevant papers .

properties

IUPAC Name

1-chloro-2-ethynyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONHQMVUJUBCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ((2-chloro-5-fluorophenyl)ethynyl)trimethylsilane (4.2 g, 18 mmol) in methanol (40 mL) was added potassium carbonate (7.7 g, 56 mmol), and the reaction mixture was stirred for 2 hours at room temperature. The reaction mixture was then diluted with diethyl ether (100 mL) and washed with water (300 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 220 g, ISCO, heptane) to afford the title compound as a pale yellow, waxy solid (2.0 g, 70%), which was used in the next step without further purification.
Name
((2-chloro-5-fluorophenyl)ethynyl)trimethylsilane
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
70%

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